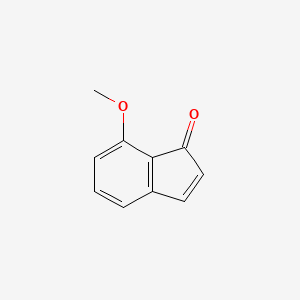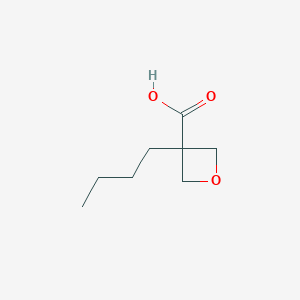![molecular formula C9H7NO2 B11919002 2-Methylbenzo[d]oxazole-7-carbaldehyde](/img/structure/B11919002.png)
2-Methylbenzo[d]oxazole-7-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylbenzo[d]oxazole-7-carbaldehyde is a heterocyclic compound with the molecular formula C9H7NO2. It is a derivative of benzoxazole, which is a significant moiety in various natural products, pharmaceutical compounds, and optical materials . The compound is characterized by the presence of a methyl group at the 2-position and an aldehyde group at the 7-position on the benzoxazole ring.
准备方法
Synthetic Routes and Reaction Conditions
One of the methods to synthesize 2-Methylbenzo[d]oxazole-7-carbaldehyde involves the palladium-catalyzed C–H functionalization and intramolecular oxidative C–O coupling reaction of N-phenylacetamides . The reaction is carried out in the presence of palladium acetate (Pd(OAc)2), potassium persulfate (K2S2O8), and trifluoromethanesulfonic acid (TfOH). The desired product is obtained in moderate to excellent yields under these conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of readily available substrates and catalytic systems to achieve efficient synthesis. The use of palladium-based catalytic systems is a common practice in industrial settings due to their effectiveness in facilitating C–H functionalization and C–O bond formation .
化学反应分析
Types of Reactions
2-Methylbenzo[d]oxazole-7-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: 2-Methylbenzo[d]oxazole-7-carboxylic acid.
Reduction: 2-Methylbenzo[d]oxazole-7-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
科学研究应用
2-Methylbenzo[d]oxazole-7-carbaldehyde has several scientific research applications, including:
作用机制
The mechanism of action of 2-Methylbenzo[d]oxazole-7-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The benzoxazole ring system can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
相似化合物的比较
Similar Compounds
2-Methylbenzoxazole: Lacks the aldehyde group at the 7-position.
Benzoxazole-2-thiol: Contains a thiol group instead of a methyl group at the 2-position.
2-Methylbenzo[d]oxazole-6-carbaldehyde: The aldehyde group is at the 6-position instead of the 7-position.
Uniqueness
2-Methylbenzo[d]oxazole-7-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups on the benzoxazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .
属性
分子式 |
C9H7NO2 |
|---|---|
分子量 |
161.16 g/mol |
IUPAC 名称 |
2-methyl-1,3-benzoxazole-7-carbaldehyde |
InChI |
InChI=1S/C9H7NO2/c1-6-10-8-4-2-3-7(5-11)9(8)12-6/h2-5H,1H3 |
InChI 键 |
FOBQOLLAQRZWBP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC(=C2O1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Thia-1-azaspiro[4.4]nonan-2-one](/img/structure/B11918923.png)






![1,4,8-Triazaspiro[5.5]undecane](/img/structure/B11918952.png)
![2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B11918955.png)
![2h-Furo[3,2-e]indole](/img/structure/B11918956.png)
![1H-Thieno[3,2-c]pyrazole-5-carbaldehyde](/img/structure/B11918962.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, (S)-(9CI)](/img/structure/B11918964.png)


